3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

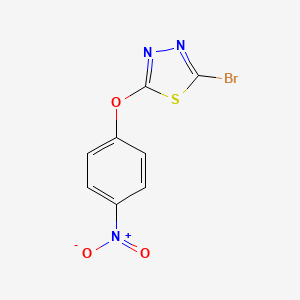

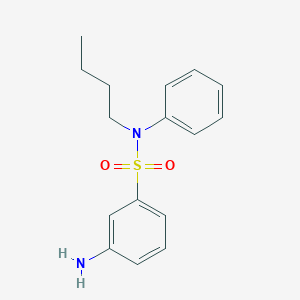

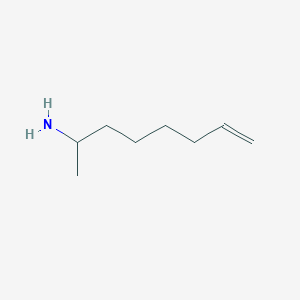

The compound “3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol” is likely to be an organic compound containing an amino group (-NH2) and an alcohol group (-OH). The “3,4,5-triethoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with ethoxy groups (-OCH2CH3) at the 3rd, 4th, and 5th positions .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Researchers have developed synthetic strategies and evaluated the biological relevance of derivatives originating from similar compounds, like 3-amino-propan-1-ol based poly(ether imine) dendrimers. These studies detail the synthesis of dendrimers up to the third generation, showcasing a method that permits the installation of diverse functional groups at the dendrimer peripheries. Cytotoxicity studies of these dendrimers revealed non-toxic properties, suggesting their utility for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Conformational Analysis

Conformational analyses of amino-propan-1-ol derivatives have been conducted through X-ray diffraction analysis. These studies provide insights into the molecular structures and potential interactions that could influence the design of new molecules with desired chemical and biological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Corrosion Inhibition

Amines derived from 1,3-di-amino-propan-2-ol have been synthesized and assessed for their ability to inhibit carbon steel corrosion. These studies demonstrate the compounds' effectiveness as anodic inhibitors, suggesting their potential application in corrosion protection (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis

The enzymatic generation of cyclic polyamines from 3-amino-propan-1-ol illustrates the versatility of biocatalysts in synthesizing complex molecules. This approach offers a broad range of potential polyamine products, expanding the toolbox for designing novel compounds for research and industrial applications (Cassimjee, Marin, & Berglund, 2012).

Coordination Chemistry

Unsymmetrical tripodal amines containing 3-amino-propan-1-ol units have been synthesized and explored for their coordination chemistry with zinc(II). These studies contribute to our understanding of the structural and electronic factors influencing metal-ligand interactions, which is crucial for the development of new metal-based drugs and materials (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).

Safety And Hazards

properties

IUPAC Name |

3-amino-1-(3,4,5-triethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10,12,17H,4-8,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTAPWZYCUNAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

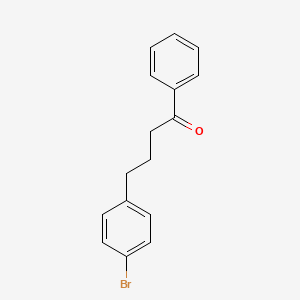

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

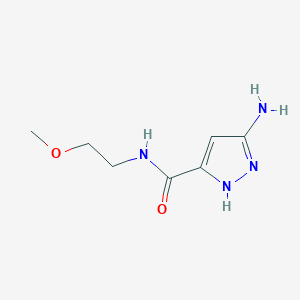

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)